molecular formula C20H17N5O2 B2603002 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one CAS No. 2380189-09-1

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one

Cat. No. B2603002
CAS RN: 2380189-09-1
M. Wt: 359.389
InChI Key: ZTCVUIGARMBZOR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodiazole, an azetidine, and a dihydroquinazolinone. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound, attached to an azetidine ring, which is a type of saturated heterocycle. This is further attached to a dihydroquinazolinone group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The benzodiazole and azetidine rings might undergo substitution reactions, while the dihydroquinazolinone group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the benzodiazole and azetidine rings might increase its stability and rigidity, while the dihydroquinazolinone group could potentially make it more reactive .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19(11-24-12-21-16-6-2-1-5-15(16)20(24)27)23-9-14(10-23)25-13-22-17-7-3-4-8-18(17)25/h1-8,12-14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCVUIGARMBZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one

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